molecular formula C14H23NO5 B14904015 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate

Cat. No.: B14904015
M. Wt: 285.34 g/mol
InChI Key: MGQLUJUFVVDLQA-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C14H23NO5. This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and methyl groups, as well as two ester functionalities. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate involves several steps:

    Reaction of Piperidine with Ethyl Chloroacetate: This step produces 3-oxopiperidine.

    Reaction with Tetrabutylammonium Trifluorosilicate: This step generates the corresponding N-BOC protected amide.

    Reaction with Dimethyl Oxalate: This final step yields this compound.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate involves its interaction with various molecular targets. The compound’s ester groups can undergo hydrolysis to release active intermediates, which then interact with specific enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate can be compared with similar compounds such as:

  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • 1-Boc-3-oxopiperidine-4-carboxylic acid ethyl ester
  • 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester

These compounds share similar structural features but differ in the position and nature of substituents on the piperidine ring. The unique combination of tert-butyl, ethyl, and methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-9(2)15(8-11(10)16)13(18)20-14(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

MGQLUJUFVVDLQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(N(CC1=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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